Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate CAS number
Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate CAS number
An In-depth Technical Guide to Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate
Executive Summary
This technical guide provides a comprehensive scientific overview of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate, a keto-ester of significant interest to researchers and professionals in medicinal chemistry and drug development. Initial searches indicate that a specific CAS (Chemical Abstracts Service) number for the 2,3-difluoro isomer is not prominently listed in publicly accessible databases, suggesting it is not a commonly cataloged or commercially available compound. This guide, therefore, presents a robust and scientifically grounded proposed pathway for its synthesis, leveraging the well-established Friedel-Crafts acylation reaction.
Drawing upon expertise in synthetic organic chemistry and data from structurally similar analogs, this document details a step-by-step experimental protocol, discusses the critical parameters for reaction control, and provides a predicted analytical profile for compound characterization. Furthermore, we explore the potential biological relevance of this molecule by examining the established pharmacological activities of the broader diarylheptanoid class of compounds, for which this molecule is a synthetic analog. The inclusion of a difluorophenyl moiety is a common strategy in modern drug discovery to enhance metabolic stability and modulate binding affinity, making this target compound a compelling candidate for further investigation.
Part 1: Compound Identification and Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₈F₂O₃ |
| Molecular Weight | 284.30 g/mol |
| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1F)F |
| Appearance (Predicted) | Colorless to pale yellow oil |
| Solubility (Predicted) | Soluble in organic solvents (DCM, EtOAc, DMSO) |
Table 1: Isomeric Analogs with Assigned CAS Numbers
| Compound Name | CAS Number |
| Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | 898752-28-8 |
| Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate | 898753-10-1[1] |
| Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate | 898753-20-3[2] |
| Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | 898753-28-1[3] |
Part 2: Proposed Synthetic Pathway
The most direct and reliable method for synthesizing aryl ketones like Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a robust C-C bond formation strategy. The proposed synthesis involves three main stages, starting from commercially available precursors.
Caption: Proposed three-stage synthesis workflow.
Experimental Protocols
Stage 1: Synthesis of Monoethyl Pimelate
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Principle: This step involves the selective mono-esterification of a symmetrical dicarboxylic acid. By using an excess of pimelic acid relative to ethanol, the statistical probability of forming the monoester is increased over the diester.
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Methodology:
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Combine pimelic acid (2.0 equivalents) and absolute ethanol (1.0 equivalent) in a round-bottom flask.
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Add a catalytic amount of concentrated sulfuric acid (approx. 2% mol/mol).
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Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After cooling, quench the reaction with cold water and extract the product with diethyl ether or ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted pimelic acid.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude monoester is typically purified by column chromatography.
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Stage 2: Synthesis of 7-Ethoxy-7-oxoheptanoyl Chloride
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Principle: The carboxylic acid functional group of the monoester must be converted into a more reactive acyl chloride to serve as the electrophile in the Friedel-Crafts reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
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Methodology:
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In a fume hood, dissolve Monoethyl Pimelate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
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Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours until gas evolution (HCl and SO₂) ceases.
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Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 7-Ethoxy-7-oxoheptanoyl chloride is often used directly in the next step without further purification.
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Stage 3: Friedel-Crafts Acylation of 1,2-Difluorobenzene
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Principle: This is the key C-C bond-forming step. The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1,2-difluorobenzene. The fluorine atoms are deactivating due to their inductive effect, making this reaction slower than with benzene itself.[4] However, their resonance effect directs the substitution to the positions ortho and para to them. In the case of 1,2-difluorobenzene, attack is expected predominantly at the 4-position, yielding the desired 2,3-difluorophenyl product.
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Methodology:
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Charge a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet with anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) and anhydrous DCM.
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Cool the suspension to 0 °C in an ice bath.
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Add 1,2-difluorobenzene (1.0 equivalent) to the suspension.
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Add a solution of 7-Ethoxy-7-oxoheptanoyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30-45 minutes, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC.
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Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer and extract the aqueous layer twice with DCM.
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Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: The crude product should be purified by flash column chromatography on silica gel to isolate the target compound.
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Caption: Key steps of the Friedel-Crafts acylation mechanism.
Part 3: Predicted Analytical Characterization
The identity and purity of the synthesized Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate would be confirmed using standard analytical techniques. The following table summarizes the expected spectral data based on its structure and known data for similar compounds.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6-7.2 (m, 3H, Ar-H), 4.12 (q, 2H, -OCH₂CH₃), 2.95 (t, 2H, -COCH₂-), 2.30 (t, 2H, -CH₂CO₂Et), 1.70 (m, 4H, alkyl chain), 1.40 (m, 2H, alkyl chain), 1.25 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~200 (C=O, ketone), 173 (C=O, ester), ~150 (d, C-F), ~125-120 (Ar-C), 60.5 (-OCH₂-), ~38-24 (alkyl carbons), 14.2 (-CH₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | Two distinct multiplets are expected in the aromatic region, characteristic of an ortho-difluoro substitution pattern. |
| MS (ESI+) | m/z = 285.1 [M+H]⁺, 307.1 [M+Na]⁺. |
| IR (ATR, cm⁻¹) | ~2930 (C-H stretch), ~1730 (C=O ester stretch), ~1690 (C=O ketone stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-F stretch). |
Part 4: Potential Applications in Drug Discovery
The structural framework of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate positions it as a compound of interest within the field of drug discovery. It belongs to the broader class of diarylheptanoids, which are secondary plant metabolites known for a wide array of biological activities.
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Privileged Structure: Diarylheptanoids are considered privileged structures in medicinal chemistry, meaning they can bind to multiple biological targets.[5] Natural diarylheptanoids have demonstrated significant anti-inflammatory, antioxidant, cytotoxic, and anti-proliferative activities.[6][7][8]
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Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a well-established strategy to improve pharmacokinetic and pharmacodynamic properties. The 2,3-difluorophenyl moiety can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity to target proteins through favorable electrostatic interactions.
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Therapeutic Potential: Given the established bioactivity of related compounds, this molecule could be a valuable candidate for screening in assays related to oncology, inflammation, and neurodegenerative diseases. The flexible heptanoate chain allows for conformational adaptability in binding pockets, while the keto and ester groups provide hydrogen bond acceptors for molecular recognition.
Caption: Relationship between structure and potential bioactivity.
Conclusion
While Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate may not be a readily cataloged compound, this guide demonstrates that a viable and logical synthetic route can be proposed based on fundamental organic chemistry principles. The Friedel-Crafts acylation of 1,2-difluorobenzene with a pimelic acid-derived acyl chloride presents a clear path to its synthesis. The predicted analytical data provides a benchmark for its characterization. Its structural similarity to biologically active diarylheptanoids, combined with the strategic inclusion of fluorine, makes it a compelling molecule for synthesis and evaluation in drug discovery programs. This guide serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this and related novel chemical entities.
References
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Lee, J. H., & Kim, C. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules, 23(10), 2635. [Link]
-
An, N., et al. (2016). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Natural Products, 1-15. [Link]
-
Amerigo Scientific. Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. [Link]
-
Ghayur, A., et al. (2021). Anti-inflammatory activity of naturally occuring diarylheptanoids - A review. Fitoterapia, 148, 104780. [Link]
-
Serafim, R. A. M. (2012). Synthesis of natural and non-natural diarylheptanoids and evaluation of their neuroprotective activity. University of Regensburg. [Link]
-
Lv, H., et al. (2022). Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure-activity Relationships. Antioxidants, 11(3), 513. [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate - Amerigo Scientific [amerigoscientific.com]
- 3. 898753-28-1|Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
